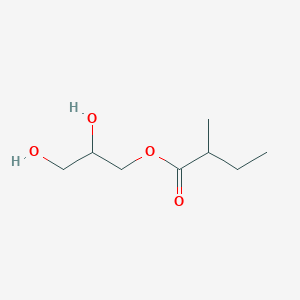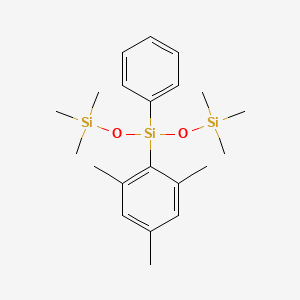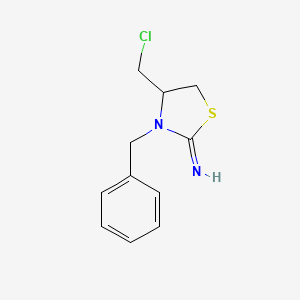
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- is a chemical compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenylmethyl group attached to the thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- typically involves the reaction of thiazolidine with chloromethyl and phenylmethyl reagents under controlled conditions. One common method involves the use of thiazolidine-2-imine as the starting material, which is then reacted with chloromethyl benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different functional groups.
Substitution: Various substituted thiazolidinimine derivatives.
科学研究应用
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.
Thiazolidine-2-imine: A precursor in the synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)-.
4-Methylthiazolidine-2-thione: A thiazolidine derivative with a thione group.
Uniqueness
2-Thiazolidinimine, 4-(chloromethyl)-3-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chloromethyl and phenylmethyl groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
属性
CAS 编号 |
832724-83-1 |
|---|---|
分子式 |
C11H13ClN2S |
分子量 |
240.75 g/mol |
IUPAC 名称 |
3-benzyl-4-(chloromethyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H13ClN2S/c12-6-10-8-15-11(13)14(10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
InChI 键 |
VNFIICLNJQNNOI-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C(=N)S1)CC2=CC=CC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


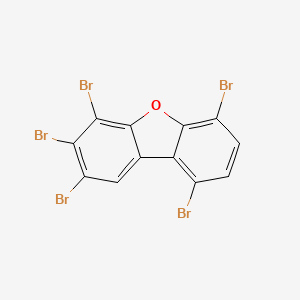

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
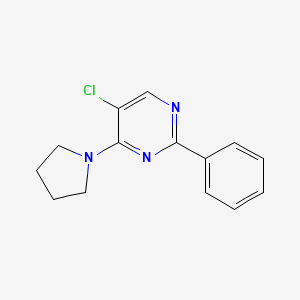
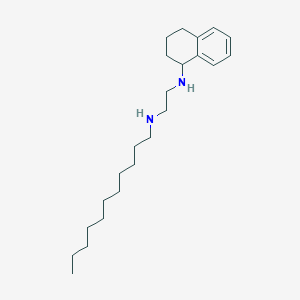
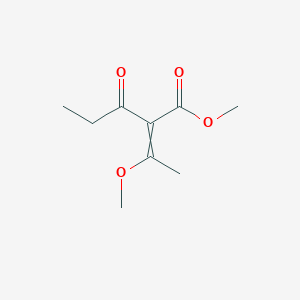
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
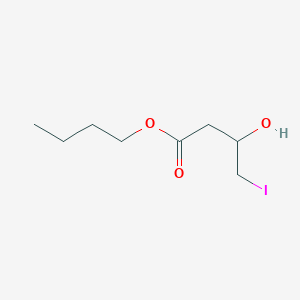

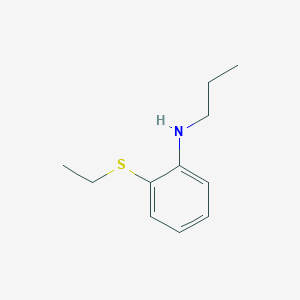
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
